molecular formula C13H11N3O B1616561 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- CAS No. 16287-28-8

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl-

Cat. No. B1616561
M. Wt: 225.25 g/mol
InChI Key: ONUDKSCEPDVUPP-UHFFFAOYSA-N
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Patent
US05571809

Procedure details

Using a procedure analogous to that described in Example 2, 22.52 g (0.1 mol) of 6,11-dihydro-6-methyl-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one were convened to 6,11-dihydro-6-methyl-11-[2-[(2-tetrahydropyranyl)oxy]ethyl]-5H-pyrido-[2,3-b][1,5]benzodiazepin-5-one by reaction with 21.8 g (0.132 mol) of 1-chloro-2-[(2-tetrahydropyranyl)-oxy]-ethane. The raw material thus obtained was dissolved in a mixture of 500 ml ethanol and 100 ml of concentrated aqueous hydrochloric acid. After having been refluxed for two hours, the reaction mixture was evaporated in vacuo. The residue was triturated with ethanol, the precipitated crystals were faltered off and the solvent was removed from the filtrate by distillation in vacuo. The residue was purified by column chromatography on silica gel (0.2-0.5 mm) using chloroform/ethylacetate/methanol 5/5/1 (v/v/v) as an eluent. Colorless crystals of m.p. 133°-134° C. (after recrystallization from xylene) were obtained in a yield of 9.0 g (33% of theory).
Quantity
22.52 g
Type
reactant
Reaction Step One
Name
6,11-dihydro-6-methyl-11-[2-[(2-tetrahydropyranyl)oxy]ethyl]-5H-pyrido-[2,3-b][1,5]benzodiazepin-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN1C2C=CC=CC=2NC2N=CC=CC=2C1=O.[CH3:18][N:19]1[C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][C:24]=2[N:23]([CH2:30][CH2:31][O:32]C2CCCCO2)[C:22]2[N:39]=[CH:40][CH:41]=[CH:42][C:21]=2[C:20]1=[O:43].ClCCOC1CCCCO1>>[OH:32][CH2:31][CH2:30][N:23]1[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[N:19]([CH3:18])[C:20](=[O:43])[C:21]2[CH:42]=[CH:41][CH:40]=[N:39][C:22]1=2

Inputs

Step One
Name
Quantity
22.52 g
Type
reactant
Smiles
CN1C(C2=C(NC3=C1C=CC=C3)N=CC=C2)=O
Step Two
Name
6,11-dihydro-6-methyl-11-[2-[(2-tetrahydropyranyl)oxy]ethyl]-5H-pyrido-[2,3-b][1,5]benzodiazepin-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C2=C(N(C3=C1C=CC=C3)CCOC3OCCCC3)N=CC=C2)=O
Name
Quantity
21.8 g
Type
reactant
Smiles
ClCCOC1OCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCN1C2=C(C(N(C3=C1C=CC=C3)C)=O)C=CC=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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